molecular formula C6H3BrF3N B1383882 5-Bromo-2-(difluoromethyl)-3-fluoropyridine CAS No. 1806770-23-9

5-Bromo-2-(difluoromethyl)-3-fluoropyridine

Cat. No. B1383882
CAS RN: 1806770-23-9
M. Wt: 225.99 g/mol
InChI Key: SWEPDKQKBBIAFY-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)-3-fluoropyridine is a chemical compound with the molecular formula C6H4BrF2N . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 2nd position with a difluoromethyl group (-CF2H), at the 3rd position with a fluorine atom, and at the 5th position with a bromine atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.00 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.

Scientific Research Applications

Radiosynthesis Applications

5-Bromo-2-(difluoromethyl)-3-fluoropyridine plays a significant role in the field of radiosynthesis. Pauton et al. (2019) demonstrated its utility in synthesizing 2-amino-5-[18F]fluoropyridines. This process involved a palladium-catalyzed reaction with various amines, leading to the production of 2-bromo-5-[18F]fluoropyridine, which is crucial for radiofluorination in positron emission tomography (PET) imaging (Pauton et al., 2019).

Chemoselective Amination

The compound is also used in chemoselective amination processes. Stroup et al. (2007) described the chemoselective functionalization of a similar compound, 5-bromo-2-chloro-3-fluoropyridine, under various conditions. These reactions produced different substitution products, showcasing the versatility of this class of compounds in chemical synthesis (Stroup et al., 2007).

Synthesis of Disubstituted Fluoropyridines

In another application, Sutherland and Gallagher (2003) utilized a related compound, 5-bromo-2-fluoro-3-pyridylboronic acid, in the synthesis of 3,5-disubstituted 2-fluoropyridines. This process involved a Suzuki reaction, highlighting the compound's role in creating complex pyridine derivatives (Sutherland & Gallagher, 2003).

Halogen-Rich Intermediate Synthesis

This compound and its derivatives are also valuable as halogen-rich intermediates in medicinal chemistry. Wu et al. (2022) synthesized 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a related compound, using halogen dance reactions. This process demonstrated the potential of these compounds in creating diverse pyridines with various functionalities for chemical manipulations (Wu et al., 2022).

Safety and Hazards

5-Bromo-2-(difluoromethyl)-3-fluoropyridine is considered hazardous. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container. It should be handled with protective gloves, protective clothing, and eye/face protection .

properties

IUPAC Name

5-bromo-2-(difluoromethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEPDKQKBBIAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1806770-23-9
Record name 5-bromo-2-(difluoromethyl)-3-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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